molecular formula C9H13NO2S B072257 4-Propylbenzenesulfonamide CAS No. 1132-18-9

4-Propylbenzenesulfonamide

Cat. No. B072257
CAS RN: 1132-18-9
M. Wt: 199.27 g/mol
InChI Key: CICCMHNIYTXWRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves a two-step synthetic process, starting with the treatment of sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. This method has been applied to various sulfonamides, demonstrating the feasibility of one-pot syntheses from sulfonyl chloride precursors. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insight into the methods that could be adapted for 4-Propylbenzenesulfonamide synthesis (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their chemical reactivity and biological activity. Crystallographic studies, such as those conducted on N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveal significant details about the molecular geometry, including bond lengths and angles, and the arrangement of molecules in the crystal lattice. These structural insights are fundamental for understanding the reactivity and interaction of 4-Propylbenzenesulfonamide with biological targets (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

Sulfonamides like 4-Propylbenzenesulfonamide undergo various chemical reactions, including alkylation, arylation, and reactions with thiolates. These reactions are pivotal for the modification of sulfonamides to enhance their biological activity or to introduce protective groups. The ability of sulfonamides to undergo smooth alkylation and to be deprotected readily via Meisenheimer complexes showcases their versatility in organic synthesis (Fukuyama, Jow, & Cheung, 1995).

Scientific Research Applications

Antibacterial Property

  • Scientific Field : Pharmacology
  • Application Summary : Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
  • Methods of Application : Sulfonamides are used as drugs and administered orally or intravenously .
  • Results or Outcomes : Sulfonamides have been successful in treating a variety of diseases, but they can cause side effects such as diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .

Synthesis of Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Sulfonamides are used in the synthesis of derivatives via ring opening of aziridines .
  • Methods of Application : The synthesis involves the use of magnetically retrievable graphene-based nanohybrids under mild and solvent-free conditions .
  • Results or Outcomes : The method is efficient, environmentally benign, and allows for excellent reaction yields. The catalyst can be reused for six consecutive runs without significant loss in its activity .

Biological Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Sulfonamides display a wide variety of biological activities such as anti-fungal, anti-bacterial, anti-thyroid, anti-inflammatory and anti-viral .
  • Methods of Application : Sulfonamides are used as chemotherapeutic and preventive agents against several diseases .
  • Results or Outcomes : Sulfonamides have been effective in treating a variety of diseases, but their use is associated with potential side effects .

Polymer Synthesis

  • Scientific Field : Polymer Chemistry
  • Application Summary : Sulfonimidates, a class of compounds that includes sulfonamides, have been utilized as precursors for polymers .
  • Methods of Application : The synthesis involves the decomposition of sulfonimidates at elevated temperatures .
  • Results or Outcomes : This method has been used to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Alkyl Transfer Reagents

  • Scientific Field : Organic Chemistry
  • Application Summary : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
  • Methods of Application : This application plays on the lability of sulfonimidates under acidic conditions .
  • Results or Outcomes : This method is efficient and allows for excellent reaction yields .

Asymmetric Syntheses

  • Scientific Field : Organic Chemistry
  • Application Summary : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Methods of Application : This application plays on the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .
  • Results or Outcomes : This method is efficient and allows for excellent reaction yields .

Safety And Hazards

The safety information for 4-Propylbenzenesulfonamide indicates that it should be stored sealed in a dry room at normal temperature . It has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICCMHNIYTXWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367415
Record name 4-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylbenzenesulfonamide

CAS RN

1132-18-9
Record name 4-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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